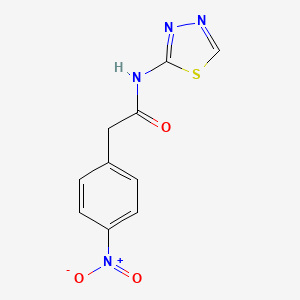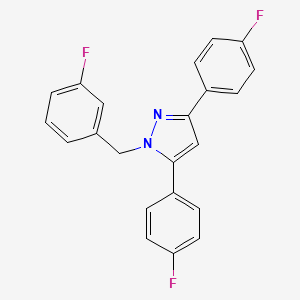![molecular formula C14H19Cl2N3O3S B10933959 N-(2,6-dichlorophenyl)-2-[4-(ethylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B10933959.png)
N-(2,6-dichlorophenyl)-2-[4-(ethylsulfonyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N~1~-(2,6-DICHLOROPHENYL)-2-[4-(ETHYLSULFONYL)PIPERAZINO]ACETAMIDE” is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenyl group, an ethylsulfonyl group, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(2,6-DICHLOROPHENYL)-2-[4-(ETHYLSULFONYL)PIPERAZINO]ACETAMIDE” typically involves the following steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 6 positions.
Introduction of the piperazine ring: The dichlorophenyl intermediate is then reacted with piperazine under suitable conditions to form the piperazine derivative.
Attachment of the ethylsulfonyl group: The final step involves the reaction of the piperazine derivative with an ethylsulfonyl chloride to introduce the ethylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
“N~1~-(2,6-DICHLOROPHENYL)-2-[4-(ETHYLSULFONYL)PIPERAZINO]ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: It may have potential as a pharmaceutical agent, particularly if it exhibits therapeutic properties.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of “N~1~-(2,6-DICHLOROPHENYL)-2-[4-(ETHYLSULFONYL)PIPERAZINO]ACETAMIDE” would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~-(2,6-Dichlorophenyl)-2-[4-(methylsulfonyl)piperazino]acetamide
- N~1~-(2,6-Dichlorophenyl)-2-[4-(propylsulfonyl)piperazino]acetamide
Uniqueness
“N~1~-(2,6-DICHLOROPHENYL)-2-[4-(ETHYLSULFONYL)PIPERAZINO]ACETAMIDE” is unique due to the presence of the ethylsulfonyl group, which may impart distinct chemical and biological properties compared to its analogs with different sulfonyl groups.
Eigenschaften
Molekularformel |
C14H19Cl2N3O3S |
|---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
N-(2,6-dichlorophenyl)-2-(4-ethylsulfonylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H19Cl2N3O3S/c1-2-23(21,22)19-8-6-18(7-9-19)10-13(20)17-14-11(15)4-3-5-12(14)16/h3-5H,2,6-10H2,1H3,(H,17,20) |
InChI-Schlüssel |
GECUVHYCHSQVMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)N1CCN(CC1)CC(=O)NC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10933880.png)


![5-phenyl-N-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10933892.png)
![1-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-3-(2-methylpropyl)thiourea](/img/structure/B10933905.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10933910.png)
![4-[4-(4-Chlorobenzyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B10933917.png)
![N-(5-chloro-2-methylphenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10933918.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10933923.png)

![1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol](/img/structure/B10933942.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933944.png)

![6-cyclopropyl-1-methyl-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933949.png)
